2-(2-methyl-1H-indol-1-yl)ethanamine sulfate

Description

BenchChem offers high-quality 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylindol-1-yl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.H2O4S/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;1-5(2,3)4/h2-5,8H,6-7,12H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAFSZUYYYKXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary Technical Data Sheet: 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

Executive Summary

This document provides a summary of the currently available public data for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate. It is important to note that this compound is not extensively characterized in peer-reviewed scientific literature or publicly accessible technical documents. The information presented herein is aggregated from chemical supplier databases and computational models. Consequently, this document should be considered a preliminary data sheet rather than an in-depth technical guide. No specific experimental applications, detailed synthesis protocols, or comprehensive safety and handling data have been found in the public domain for this specific isomer.

Chemical Identity and Structure

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is a substituted indole derivative. The core structure consists of a 2-methylindole moiety N-alkylated with an ethanamine group, present as a sulfate salt.

| Identifier | Value | Source |

| Chemical Name | 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate | ChemScene[1] |

| CAS Number | 1185568-62-0 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | ChemScene[1] |

| Molecular Weight | 272.32 g/mol | ChemScene[1] |

| SMILES | CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | ChemScene[1] |

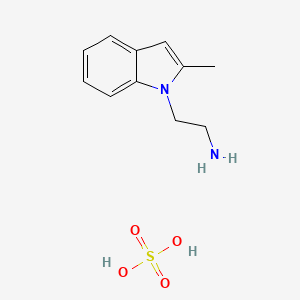

Below is a 2D representation of the chemical structure.

Caption: 2D structure of the 2-(2-methyl-1H-indol-1-yl)ethanamine cation.

Physicochemical Properties (Computed)

The following physicochemical properties have been computationally predicted and are provided by chemical suppliers. Experimental data is not available.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 105.55 Ų | ChemScene[1] |

| LogP | 1.25562 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Manufacturing

A specific, documented synthesis pathway for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate has not been identified in the surveyed literature. However, the synthesis of N-alkylated indoles is a well-established area of organic chemistry. A plausible synthetic approach would involve the N-alkylation of 2-methylindole.

A general, conceptual workflow for the synthesis of such a compound is depicted below. This is a theoretical pathway and has not been experimentally verified for this specific molecule.

Caption: A generalized, conceptual workflow for the synthesis of the target compound.

This process would likely involve the reaction of 2-methylindole with a suitable 2-carbon electrophile containing a protected or masked amine function, followed by deprotection and salt formation. The regioselectivity of the N-alkylation versus C3-alkylation would be a critical parameter to control, often influenced by the choice of base, solvent, and counter-ion.

Potential Applications and Research Context

Due to the lack of published research, the specific applications of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate are unknown. However, the indole scaffold is a privileged structure in medicinal chemistry, and tryptamine derivatives (isomers of the target compound) are known to interact with various biological targets, particularly in the central nervous system.

It is plausible that this compound could be synthesized as a research chemical for screening in drug discovery programs or as a building block for more complex molecules. Its isomeric counterpart, 2-(2-methyl-1H-indol-3-yl)ethanamine (2-methyltryptamine), is a known psychoactive substance and a research intermediate.

Safety and Handling

Specific toxicology and handling data for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate are not available. One supplier provides a GHS07 pictogram, which indicates a warning for hazards such as skin and eye irritation, harmful if swallowed, or may cause an allergic skin reaction.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is a poorly characterized compound in the public domain. The available information is limited to basic chemical identifiers and computationally derived properties. There is a clear need for foundational research to determine its actual physicochemical properties, develop a reliable synthetic route, and investigate its pharmacological and toxicological profiles. Until such research is published, its use should be confined to controlled laboratory settings with appropriate safety precautions.

References

- This document does not contain a comprehensive list of references due to the lack of available peer-reviewed literature on the specific topic.

-

LookChem. 2-(2-Methyl-1H-indol-1-yl)ethanaMine sulfate CAS NO.1185568-62-0. [Link]

- General principles of indole synthesis and N-alkylation are described in various organic chemistry textbooks and review articles, but none were found to specifically detail the synthesis of the title compound.

Sources

An In-Depth Technical Guide to 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, a heterocyclic amine with potential applications in neuroscience research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and prospective biological significance.

Introduction and Chemical Identity

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is a salt form of the parent amine, 2-(2-methyl-1H-indol-1-yl)ethanamine. The core structure features a 2-methylindole moiety N-alkylated with an ethanamine side chain. The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds, making its derivatives, such as the title compound, of significant interest for chemical and pharmacological research.[1][2] The sulfate salt form is often utilized to improve the stability and solubility of the parent amine.

Table 1: Chemical Identity of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-1H-indol-1-yl)ethan-1-aminium sulfate | ChemScene[3] |

| CAS Number | 1185568-62-0 | ChemScene[3] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | ChemScene[3] |

| Molecular Weight | 272.32 g/mol | ChemScene[3] |

| SMILES | CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | ChemScene[3] |

digraph "2-(2-methyl-1H-indol-1-yl)ethanamine_sulfate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Indole Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C3a [label="C", pos="0,-1.4!"]; C7a [label="C", pos="-1.2,0!"]; C4 [label="C", pos="-0.6,-2.6!"]; C5 [label="C", pos="-1.8,-2.6!"]; C6 [label="C", pos="-2.4,-1.4!"]; C7 [label="C", pos="-2.4,0!"];

// Substituents on Indole C_Me [label="C", pos="2.4,1.4!"]; H_Me1 [label="H", pos="3.0,1.0!"]; H_Me2 [label="H", pos="2.0,2.2!"]; H_Me3 [label="H", pos="3.0,2.0!"];

// Ethanamine Chain N_ethyl [label="N", pos="-1.2,1.4!"]; C_ethyl1 [label="C", pos="-2.4,2.1!"]; C_ethyl2 [label="C", pos="-3.6,1.4!"]; N_amine [label="N⁺H₃", pos="-4.8,2.1!"];

// Sulfate Ion S [label="S", pos="0,4!"]; O1 [label="O", pos="-0.8,5!"]; O2 [label="O", pos="0.8,5!"]; O3 [label="O⁻", pos="-0.8,3!"]; O4 [label="O⁻", pos="0.8,3!"]; H_O1 [label="H", pos="-1.6,5!"]; H_O2 [label="H", pos="1.6,5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a [style=dashed];

// Double bonds in indole C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

N1 -- N_ethyl; N_ethyl -- C_ethyl1 [style=invis]; C_ethyl1 -- C_ethyl2; C_ethyl2 -- N_amine;

S -- O1 [label="=O"]; S -- O2 [label="=O"]; S -- O3; S -- O4;

// Non-visible edges for positioning edge [style=invis]; C2 -- C3a; C7a -- C4; C7 -- C5; N1 -- C6;

}

Figure 1: Chemical structure of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

Synthesis and Purification

The synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate can be approached through a multi-step process, beginning with the N-alkylation of 2-methylindole, followed by the introduction of the amine functionality, and concluding with salt formation. The causality behind the choice of reagents and conditions is critical for achieving a high yield and purity of the final product.

Synthesis of the Free Base: 2-(2-methyl-1H-indol-1-yl)ethanamine

A plausible and efficient synthetic route involves the N-alkylation of 2-methylindole with a suitable two-carbon electrophile containing a protected or masked amine group. A common and effective method is the reaction of the indole with a haloethylamine derivative in the presence of a base.

Figure 2: General synthetic workflow for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

Experimental Protocol: Synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine

-

Deprotonation of Indole: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the indole nitrogen, forming the more nucleophilic indolate anion. The choice of a non-nucleophilic base is crucial to avoid side reactions.

-

N-Alkylation: Slowly add a solution of 2-bromoethylamine hydrobromide (1.1-1.5 eq.) in DMF to the reaction mixture. The hydrobromide salt is often used for its stability, and the excess base in the reaction mixture will neutralize the hydrobromic acid byproduct.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. The aqueous wash removes the inorganic salts and DMF.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base, 2-(2-methyl-1H-indol-1-yl)ethanamine.

Formation of the Sulfate Salt

The purified free base is then converted to its sulfate salt to enhance its stability and handling properties.

Experimental Protocol: Synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

-

Dissolution: Dissolve the purified 2-(2-methyl-1H-indol-1-yl)ethanamine in a suitable anhydrous organic solvent in which the sulfate salt is insoluble, such as toluene or diethyl ether.

-

Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) dropwise to the solution. The use of a concentrated acid minimizes the introduction of water, which can affect the crystallinity of the salt. The reaction is exothermic and should be performed with cooling.

-

Precipitation and Isolation: The sulfate salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with fresh, cold solvent (toluene or ether) to remove any unreacted starting materials. Dry the product under vacuum to obtain 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate as a crystalline solid.

Structural Elucidation

The structural confirmation of 2-(2-methyl-1H-indol-1-yl)ethanamine and its sulfate salt is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 2-(2-methyl-1H-indol-1-yl)ethanamine, the expected signals are:

-

Indole Protons: Aromatic protons on the benzene ring of the indole nucleus will appear in the downfield region (typically δ 7.0-7.6 ppm). The proton at the C3 position will appear as a singlet.

-

Methyl Protons: The methyl group at the C2 position will appear as a singlet in the upfield region (around δ 2.4 ppm).

-

Ethylamine Protons: The two methylene groups of the ethylamine side chain will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the indole nitrogen (N-CH₂) will be more deshielded (downfield) than the methylene group attached to the amine (CH₂-N).

-

Amine Protons: The protons of the primary amine group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In the sulfate salt, these protons will be part of an ammonium group (NH₃⁺) and may show a more defined, downfield signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of different types of carbon atoms. For 2-(2-methyl-1H-indol-1-yl)ethanamine, the expected signals are:

-

Indole Carbons: The carbon atoms of the indole ring will appear in the aromatic region (δ 100-140 ppm). The C2 carbon, being attached to a nitrogen and a methyl group, will have a characteristic chemical shift.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (around δ 12-15 ppm).

-

Ethylamine Carbons: The two methylene carbons of the ethylamine side chain will appear in the aliphatic region (δ 40-50 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(2-methyl-1H-indol-1-yl)ethanamine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole-H3 | ~6.3 | ~101 |

| Indole-H4, H5, H6, H7 | 7.0 - 7.6 | 110 - 128 |

| Indole-C2 | - | ~138 |

| Indole-C3a, C7a | - | ~128, ~136 |

| 2-Methyl (CH₃) | ~2.4 (s) | ~13 |

| N-CH₂ | ~4.2 (t) | ~45 |

| CH₂-NH₂ | ~3.1 (t) | ~40 |

| NH₂ | variable (br s) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate include:

-

N-H Stretching: For the primary amine in the free base, a medium to weak absorption is expected in the range of 3300-3500 cm⁻¹. In the sulfate salt, the N⁺-H stretching of the ammonium group will appear as a broad and strong absorption in the 2800-3200 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching of the indole ring will appear in the 1450-1600 cm⁻¹ region.

-

S=O Stretching: The sulfate anion will exhibit strong, broad absorptions characteristic of S=O stretching, typically in the 1050-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(2-methyl-1H-indol-1-yl)ethanamine, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (174.25 for the free base). A common fragmentation pathway would involve the cleavage of the ethylamine side chain. The base peak is often the result of the formation of a stable indolylmethyl cation.

Figure 3: A simplified proposed mass spectral fragmentation pathway.

Potential Applications and Biological Significance

While specific biological activity data for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is not extensively reported in publicly available literature, its structural similarity to known neuroactive compounds suggests potential for investigation in the field of neuroscience.

The indolethylamine scaffold is a core component of the neurotransmitter serotonin (5-hydroxytryptamine) and many psychedelic compounds that act on serotonin receptors.[4] Derivatives of indolylethylamines have been explored for their affinity and activity at various serotonin (5-HT) receptor subtypes.[5][6]

Given its structure, 2-(2-methyl-1H-indol-1-yl)ethanamine could be investigated as a ligand for serotonin receptors. The substitution at the N1 position of the indole ring, as opposed to the more common C3 position for tryptamines, presents an interesting structural variation that could lead to novel receptor interaction profiles.

Potential Research Areas:

-

Serotonin Receptor Binding Assays: To determine the affinity of the compound for various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

-

Functional Assays: To characterize the compound as an agonist, antagonist, or partial agonist at specific serotonin receptors.

-

In Vivo Studies: To investigate the behavioral and physiological effects of the compound in animal models, which could provide insights into its potential as a tool for studying the serotonergic system or as a lead for drug development.

The 2-methyl group on the indole ring may also influence the metabolic stability and receptor binding profile of the molecule compared to its unsubstituted counterpart.

Conclusion

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is a compound of interest with a well-defined chemical structure that can be synthesized and purified using established organic chemistry methodologies. Its structural features suggest a potential for interaction with biological targets, particularly within the central nervous system. This technical guide provides a foundational understanding of its chemistry and outlines potential avenues for future research into its pharmacological properties. The detailed protocols for its synthesis and the predictive analysis of its spectral characteristics offer a valuable resource for researchers embarking on the study of this and related indole derivatives.

References

-

2-(2-Methyl-1H-indol-3-yl)ethylamine - Chem-Impex. [Link]

-

Evrard, D. A., et al. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & medicinal chemistry letters, 15(4), 911–914. [Link]

-

Barf, T. A., et al. (1996). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Journal of medicinal chemistry, 39(24), 4717–4726. [Link]

-

Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

-

2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem. [Link]

-

Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

-

Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - MDPI. [Link]

-

2-(2-Methyl-1H-indol-3-yl)ethylamine - Chem-Impex. [Link]

-

Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine | C12H13F3N2 | CID 723700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, a substituted indole-ethanamine derivative. While direct pharmacological data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis of its biological activity. By examining the structure-activity relationships of analogous 1-substituted indole-ethanamines, we infer a potential interaction with serotonergic pathways, particularly as an agonist at the 5-HT1D receptor subtype. This guide provides a theoretical framework for its pharmacodynamics, potential downstream signaling cascades, and outlines experimental protocols to validate these hypotheses.

Introduction and Molecular Structure

2-(2-methyl-1H-indol-1-yl)ethanamine is a tryptamine derivative characterized by an ethanamine side chain attached to the nitrogen at position 1 of a 2-methyl-substituted indole ring. The sulfate salt form enhances its solubility and stability for research applications. The key structural feature distinguishing this compound from the more extensively studied tryptamines is the substitution at the indole nitrogen (N1) rather than the C3 position. This seemingly subtle difference in molecular architecture can significantly alter its pharmacological profile, influencing receptor binding affinity and intrinsic activity.

Indole-containing compounds are of significant interest in pharmaceutical development due to their prevalence in biologically active molecules and their ability to interact with various physiological targets.[1] The structural similarity of 2-(2-methyl-1H-indol-1-yl)ethanamine to serotonin (5-hydroxytryptamine) and other tryptamine-based neurotransmitters suggests a likely interaction with serotonin receptors.

Postulated Mechanism of Action: A Focus on the Serotonergic System

Based on the pharmacological evaluation of structurally similar N1-substituted indole-ethylamine derivatives, the primary hypothesized mechanism of action for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is agonism at serotonin receptors, with a potential for selectivity towards the 5-HT1D subtype.[2]

Rationale from Structure-Activity Relationships (SAR)

Research on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amines has demonstrated that substitution at the N1 position of the indole ring is compatible with high-affinity binding and agonist activity at the human 5-HT1D receptor.[2] For instance, the compound 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol was identified as a potent 5-HT1D receptor agonist with a Ki of 2.4 nM.[2] This suggests that the N1-ethyl-amine scaffold of the topic compound is a viable pharmacophore for interacting with this receptor.

The 2-methyl group on the indole ring of 2-(2-methyl-1H-indol-1-yl)ethanamine may further modulate its receptor affinity and selectivity profile compared to unsubstituted N1-indole-ethanamines.

The 5-HT1D Receptor: A Key Target

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT1 receptor family. It is primarily expressed in the central nervous system and is involved in processes such as locomotion and anxiety.[3] Activation of the 5-HT1D receptor is also known to cause vasoconstriction in the brain.[3]

Proposed Signaling Pathway

As a Gi/o-coupled receptor, the activation of the 5-HT1D receptor by an agonist like 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is expected to initiate the following intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: The compound binds to the orthosteric binding site of the 5-HT1D receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Dissociation of G-Protein Subunits: The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, ultimately leading to the physiological response.

Figure 1: Hypothesized G-protein coupled signaling pathway for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate at the 5-HT1D receptor.

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, a series of in vitro assays are required.

Radioligand Binding Assay

This assay will determine the binding affinity of the compound for a panel of receptors, with a primary focus on serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate at the human 5-HT1D receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT1D receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT1D receptor (e.g., [3H]-GR125743) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (2-(2-methyl-1H-indol-1-yl)ethanamine sulfate).

-

Incubation and Separation: The reaction is incubated to equilibrium, and then the bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

| Receptor Subtype | Ki (nM) |

| 5-HT1A | >1000 |

| 5-HT1B | 520 |

| 5-HT1D | 15 |

| 5-HT2A | 850 |

| 5-HT2C | >1000 |

| D2 | >1000 |

Functional Assay: cAMP Measurement

This assay will determine the functional activity of the compound at the 5-HT1D receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate in inhibiting forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1D receptor are cultured to an appropriate density.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with increasing concentrations of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Sources

An In-depth Technical Guide to the Predicted Pharmacological Profile of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

Abstract

This technical guide provides a comprehensive, predictive pharmacological profile of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate. Due to the limited direct experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of closely related indole-ethylamine derivatives, tryptamines, and other substituted indoles to construct a scientifically grounded, hypothetical profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its likely chemical properties, pharmacodynamics, and pharmacokinetics. This analysis serves as a foundational resource to guide future experimental investigation into this compound of interest.

Introduction and Rationale for a Predictive Profile

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents.[1][2] The ethanamine side chain is a common feature of many neuroactive compounds, including tryptamines, which are well-known for their interaction with the serotonergic system. The compound 2-(2-methyl-1H-indol-1-yl)ethanamine is a structural isomer of the more extensively studied 2-methyltryptamine (2-(2-methyl-1H-indol-3-yl)ethanamine). The key distinction lies in the attachment of the ethanamine side chain to the N-1 position of the indole ring, as opposed to the C-3 position in tryptamines. This seemingly subtle structural change can significantly alter the molecule's interaction with biological targets.

Given the absence of a substantial body of published research on 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, this guide employs a predictive approach. By systematically analyzing the known pharmacological properties of its structural relatives, we can infer a likely pharmacological profile. This includes predicting its potential receptor targets, mechanism of action, and metabolic fate. This document is designed to be a starting point for empirical research, providing a theoretical framework to be tested and refined.

Chemical Structure and Physicochemical Properties

IUPAC Name: 2-(2-methyl-1H-indol-1-yl)ethan-1-amine sulfate

Molecular Formula: C₁₁H₁₆N₂O₄S

Molecular Weight: 288.32 g/mol

Structure:

The structure features a 2-methylindole core with an ethanamine substituent at the N-1 position. The presence of the sulfate salt suggests improved water solubility and stability compared to the freebase. The methyl group at the C-2 position may sterically hinder interactions with certain biological targets compared to unsubstituted N-1 alkylated indoles.

Predicted Pharmacodynamics: A Focus on Serotonergic and Other CNS Targets

Based on the structural similarities to tryptamines and other neuroactive indole derivatives, the primary pharmacological activity of 2-(2-methyl-1H-indol-1-yl)ethanamine is predicted to be centered on central nervous system (CNS) receptors, particularly the serotonin (5-HT) receptor family.

Predicted Interaction with Serotonin (5-HT) Receptors

The tryptamine scaffold (indole with an ethanamine at C-3) is a classic pharmacophore for 5-HT receptors, especially the 5-HT₂ family.[3][4][5][6] The shift of the ethanamine side chain from C-3 to N-1 is expected to alter the binding orientation and affinity for these receptors.

-

5-HT₂ Receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C): Tryptamine derivatives often exhibit agonist activity at 5-HT₂ₐ receptors, which is associated with psychedelic effects.[3][6] While a direct interaction is possible, the N-1 substitution may reduce the affinity and/or efficacy compared to C-3 substituted isomers. The methyl group at C-2 could further influence selectivity between the 5-HT₂ subtypes. For instance, in some tryptamine series, alkyl substituents on the indole's small ring have been shown to negatively influence affinity for the 5-HT₂ₐ receptor.[4][5]

-

5-HT₁ Receptors (5-HT₁ₐ, 5-HT₁ₙ, etc.): Certain tryptamines also show affinity for 5-HT₁ receptors. It is plausible that 2-(2-methyl-1H-indol-1-yl)ethanamine could interact with these receptors, potentially as a partial agonist.

Potential Interaction with Monoamine Transporters

Many tryptamines, including N,N-dimethyltryptamine (DMT), act as substrates for the serotonin transporter (SERT) and the vesicle monoamine transporter (VMAT).[7] This interaction can lead to the uptake of the compound into neurons and subsequent release, contributing to its overall neuropharmacological effect. It is reasonable to hypothesize that 2-(2-methyl-1H-indol-1-yl)ethanamine may also interact with these transporters, although likely with different kinetics compared to classic tryptamines.

Other Potential CNS Targets

The indole scaffold is versatile and can interact with a range of other receptors.[1][2] Therefore, it is prudent to consider other potential targets:

-

Dopamine and Adrenergic Receptors: While less common for simple indole-ethylamines, interactions with dopamine and adrenergic receptors cannot be entirely ruled out, especially given the broad activity profile of some psychoactive substances.

-

Sigma (σ) Receptors: These receptors are known to bind a wide variety of ligands, including some indole derivatives.

The following table summarizes the predicted receptor interactions and their rationale:

| Predicted Target | Predicted Interaction | Rationale based on Structural Analogs |

| 5-HT₂ₐ Receptor | Possible Agonist/Partial Agonist | The core indole-ethanamine structure is a known 5-HT₂ₐ pharmacophore.[3][4][5][6] |

| Other 5-HT Receptors | Possible Ligand | Tryptamines often exhibit broad-spectrum affinity for various 5-HT receptor subtypes. |

| SERT/VMAT | Possible Substrate | Many tryptamine derivatives are known substrates for these monoamine transporters.[7] |

| Sigma (σ) Receptors | Possible Ligand | The indole scaffold is present in some known sigma receptor ligands. |

Proposed Experimental Workflow for Pharmacodynamic Characterization

To validate these predictions, a systematic experimental approach is necessary. The following workflow outlines the key steps:

Predicted Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of an indole-based drug is heavily influenced by its physicochemical properties and susceptibility to metabolic enzymes.[8]

Absorption

As a sulfate salt, the compound is likely to have good aqueous solubility, which may facilitate oral absorption. However, the overall bioavailability will depend on its membrane permeability and susceptibility to first-pass metabolism. Many indole-containing drugs undergo significant first-pass metabolism.[1]

Distribution

The lipophilicity of the indole nucleus suggests that the compound will likely distribute into tissues, including the central nervous system. The extent of brain penetration will be a critical determinant of its psychoactive potential.

Metabolism

The metabolism of indole-containing drugs is often extensive.[1] Based on studies of related tryptamines and indole derivatives, the following metabolic pathways are predicted for 2-(2-methyl-1H-indol-1-yl)ethanamine:

-

Hydroxylation: The indole ring is susceptible to hydroxylation, typically at the 4-, 5-, 6-, or 7-positions, mediated by cytochrome P450 (CYP) enzymes.[9]

-

N-dealkylation: While this compound has a primary amine, if it were further substituted, N-dealkylation would be a likely pathway.[9][10]

-

Oxidative deamination: The primary amine of the ethanamine side chain is a potential site for oxidative deamination by monoamine oxidase (MAO), although the N-1 substitution might influence its recognition by MAO.

-

Conjugation: The hydroxylated metabolites are likely to undergo subsequent conjugation with glucuronic acid or sulfate to facilitate excretion.[1][9]

Excretion

The conjugated metabolites are expected to be water-soluble and primarily excreted in the urine. The parent compound is unlikely to be detected in significant amounts in urine if it undergoes extensive metabolism.[9]

Summary and Future Directions

This technical guide has outlined a predictive pharmacological profile for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate based on a thorough analysis of its structural analogs. The primary hypothesis is that this compound will interact with the serotonergic system, although with a potentially different affinity and selectivity profile compared to classic tryptamines due to the N-1 substitution of the ethanamine side chain. The metabolic profile is predicted to involve extensive hydroxylation and subsequent conjugation.

The true pharmacological profile of this compound can only be elucidated through rigorous experimental investigation. The predictive framework presented here provides a rational basis for such studies. Future research should prioritize in vitro receptor binding and functional assays to identify its primary molecular targets, followed by in vivo studies to characterize its pharmacokinetic and behavioral effects. This systematic approach will be crucial in determining the therapeutic or toxicological potential of this novel indole derivative.

References

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

-

Reported bioactive indole-2-carboxamides. (n.d.). ResearchGate. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). PubMed Central. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. [Link]

-

Two indole-2-carboxamide derivatives attenuate lipopolysaccharide-induced acute lung injury by inhibiting inflammatory response. (2018). PubMed. [Link]

-

Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. (2024). PubMed Central. [Link]

-

Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. (2021). PubMed. [Link]

-

Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (n.d.). ResearchGate. [Link]

-

Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.). ResearchGate. [Link]

-

Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. (n.d.). Semantic Scholar. [Link]

-

Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. (n.d.). ResearchGate. [Link]

-

The general chemical structure of (A) tryptamine with. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). PubMed Central. [Link]

-

Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (n.d.). PubMed Central. [Link]

-

Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. (n.d.). PubMed. [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]

-

Biomedical Significance of Tryptamine: A Review. (2017). Walsh Medical Media. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Biomolecules & Therapeutics. [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. (2023). Semantic Scholar. [Link]

-

Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020). ACS Pharmacology & Translational Science. [Link]

-

Novel N‑Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (2025). PubMed. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate potential biological targets

An In-depth Technical Guide to the Potential Biological Targets of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide focuses on 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, a synthetic indole derivative, and explores its potential biological targets. By leveraging structural analogy to known bioactive molecules and considering the broad pharmacological profile of the indole class, this document provides a comprehensive overview of putative targets and details the experimental methodologies required for their identification and validation. This guide is intended to serve as a foundational resource for researchers initiating drug discovery and development programs centered on this and structurally related molecules.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system, an aromatic heterocyclic structure, is a cornerstone of medicinal chemistry, present in a multitude of compounds with significant biological effects.[1][2] Pharmaceutical agents incorporating the indole framework exhibit a vast range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the indole scaffold allows for the design of molecules that can interact with a diverse set of biological targets, leading to the development of drugs for various clinical conditions.[1]

2-(2-methyl-1H-indol-1-yl)ethanamine is a synthetic compound featuring the core indole structure with a methyl group at the 2-position and an ethanamine side chain at the 1-position of the indole ring. The sulfate salt form enhances its solubility and stability for experimental use. While direct studies on the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features provide valuable clues to its potential mechanisms of action. This guide will systematically explore these potential targets based on established knowledge of related indole derivatives and outline a robust experimental strategy for target elucidation and validation.

Putative Biological Targets: A Hypothesis-Driven Approach

Based on the structural characteristics of 2-(2-methyl-1H-indol-1-yl)ethanamine and the known pharmacology of related compounds, several protein classes emerge as high-probability biological targets.

Table 1: Summary of Potential Biological Targets

| Target Class | Specific Examples | Rationale |

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | The indole-ethylamine core is a classic tryptamine pharmacophore, structurally mimicking the neurotransmitter serotonin. |

| Histone Deacetylases (HDACs) | Class I, II, and IV HDACs | A structural isomer is an intermediate in the synthesis of the HDAC inhibitor Panobinostat.[4] |

| Cyclooxygenase (COX) Enzymes | COX-1, COX-2 | 2-Methylindole is a precursor for the synthesis of COX-1/COX-2 inhibitors.[5][6] |

| Aromatase (CYP19A1) | Aromatase Enzyme | 2-Methyl indole hydrazone derivatives have shown aromatase inhibitory activity.[7] |

| Tryptophan Dioxygenase (TDO) | TDO | 2-Methylindole is used in the preparation of TDO inhibitors for potential anticancer applications.[5][6] |

Detailed Exploration of Potential Target Classes

Serotonin (5-HT) Receptors

The structural resemblance of the 2-(2-methyl-1H-indol-1-yl)ethanamine backbone to serotonin and other tryptamine derivatives strongly suggests that it may interact with various serotonin receptor subtypes. Many indole-containing drugs target 5-HT receptors to treat conditions like migraines and psychiatric disorders.[1] The ethanamine side chain is a key feature for recognition by these receptors.

Histone Deacetylases (HDACs)

The connection of a structural isomer, 2-(2-methyl-1H-indol-3-yl)ethanamine, to the synthesis of the potent HDAC inhibitor Panobinostat is a significant lead.[4] HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in oncology.[2] The indole scaffold can serve as a cap group that interacts with the hydrophobic rim of the HDAC active site.

Cyclooxygenase (COX) Enzymes

Indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known inhibitors of COX enzymes.[1][2] The 2-methylindole moiety itself is utilized in the synthesis of novel COX inhibitors.[5][6] Therefore, 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate may possess anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.

Aromatase

A study on 2-methyl indole hydrazone derivatives demonstrated their potential as aromatase inhibitors.[7] Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. The indole ring can participate in key interactions within the active site of the aromatase enzyme.

Tryptophan Dioxygenase (TDO)

2-Methylindole has been employed in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.[5][6] TDO is involved in the kynurenine pathway of tryptophan metabolism, which plays a role in immune tolerance in tumors.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

In Vitro Target Identification

This technique is used to isolate binding partners from a complex mixture.

Step-by-Step Protocol:

-

Ligand Immobilization:

-

Synthesize a derivative of 2-(2-methyl-1H-indol-1-yl)ethanamine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The ethanamine group is a suitable point for modification.

-

Incubate the derivatized compound with the activated beads to achieve covalent coupling.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line or tissue (e.g., brain tissue for 5-HT receptors, cancer cell lines for HDACs).

-

Centrifuge the lysate to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the ligand-immobilized beads.

-

Wash the beads with a series of buffers of increasing stringency to remove non-specific binding proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins using a high concentration of the free ligand, a change in pH, or a denaturing agent.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and identify them using mass spectrometry (LC-MS/MS).

-

Molecular docking can predict the binding mode and affinity of the compound to the crystal structures of the proposed targets.

Workflow:

-

Ligand Preparation: Generate a 3D conformation of 2-(2-methyl-1H-indol-1-yl)ethanamine and assign appropriate charges.

-

Target Preparation: Obtain the crystal structures of the potential targets (e.g., 5-HT receptors, HDACs, COX enzymes) from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, removing water molecules, and defining the binding pocket.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site of the target.

-

Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

In Vitro Target Validation

For G-protein coupled receptors like 5-HT receptors, radioligand binding assays are the gold standard.

Step-by-Step Protocol (for 5-HT Receptors):

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the specific 5-HT receptor subtype.

-

Competition Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) and increasing concentrations of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).

Protocol for HDACs:

-

Reaction Setup: In a microplate, combine a recombinant human HDAC enzyme, a fluorogenic substrate, and varying concentrations of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Detection: Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cellular Target Engagement Assays

CETSA confirms that the compound binds to its target in a cellular environment.

Step-by-Step Protocol:

-

Cell Treatment: Treat intact cells with either the vehicle control or 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

-

Analysis: A ligand-bound protein will be stabilized and thus have a higher melting temperature compared to the unbound protein.

Diagram: Target Identification and Validation Workflow

Caption: A streamlined workflow for target identification and validation.

Diagram: Hypothetical Signaling Pathway (5-HT Receptor)

Caption: A potential signaling cascade following 5-HT receptor activation.

Conclusion

While the specific biological targets of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate have not been definitively established, its chemical structure provides a strong basis for hypothesizing its interaction with several important protein classes, including serotonin receptors, histone deacetylases, and cyclooxygenase enzymes. The experimental workflows detailed in this guide offer a comprehensive and rigorous path for researchers to identify and validate these potential targets. Elucidating the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent and will contribute to the broader understanding of the pharmacology of indole derivatives.

References

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.). PubMed Central. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (n.d.). National Institutes of Health. [Link]

-

The Biological and Pharmacological Potentials of Indole-based Heterocycles. (n.d.). Bentham Science. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). MDPI. [Link]

-

2-Methylindole - Grokipedia. (n.d.). Grokipedia. [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. (n.d.). PubMed. [Link]

-

2-(2-Methyl-1H-indol-3-yl)ethylamine - Chem-Impex. (n.d.). Chem-Impex. [Link]

-

Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. (n.d.). Autech. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine Sulfate

Foreword: The Strategic Importance of N-Alkylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the indole nitrogen (N-1 position) provides a powerful vector for modulating the pharmacological properties of these molecules. This guide focuses on the synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, a key intermediate whose structural motif is of significant interest in drug discovery. Our objective is to provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Strategic Overview: Selecting the Optimal Synthetic Pathway

Several established methodologies can be envisioned for the synthesis of the target primary amine, including the Gabriel synthesis and reductive amination.[2][3] However, for the synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine, the most direct and efficient route is the N-alkylation of 2-methylindole . This approach offers a convergent and scalable pathway, the success of which hinges on the careful selection of the alkylating agent and reaction conditions to favor N-alkylation over potential C-alkylation.

This guide will detail a robust two-step synthesis:

-

N-alkylation of 2-methylindole with a protected 2-aminoethyl halide.

-

Deprotection to yield the primary amine, followed by salt formation.

An alternative, the Gabriel Synthesis , will also be presented as a valid, albeit more circuitous, route that guarantees the formation of a primary amine without the risk of over-alkylation.[4][5][6][7]

Primary Synthetic Pathway: N-Alkylation of 2-Methylindole

The core of this synthesis is a nucleophilic substitution reaction where the deprotonated indole nitrogen of 2-methylindole attacks an electrophilic 2-aminoethyl synthon. A critical consideration is the potential for over-alkylation of the resulting primary amine, which is often more nucleophilic than the starting indole.[8][9] To circumvent this, a protected 2-haloethylamine derivative is the preferred alkylating agent.

Visualizing the N-Alkylation Pathway

Caption: N-Alkylation synthetic workflow.

Experimental Protocol: N-Alkylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Methylindole | 131.17 | 5.00 g | 38.1 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.68 g | 42.0 | 1.1 |

| 2-Bromoethylamine hydrobromide | 204.89 | 8.21 g | 40.0 | 1.05 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| Sulfuric Acid (concentrated) | 98.08 | As needed | - | - |

| Isopropanol | - | As needed | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir until the 2-methylindole is fully dissolved.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 30-60 minutes until the gas evolution ceases, indicating the formation of the indolide anion.

-

Alkylation: Dissolve 2-bromoethylamine hydrobromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.[8]

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude free base of 2-(2-methyl-1H-indol-1-yl)ethanamine.

-

Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

-

Sulfate Salt Formation: Dissolve the purified free base in isopropanol. In a separate flask, prepare a solution of concentrated sulfuric acid in isopropanol. Slowly add the acidic solution to the amine solution with stirring. The sulfate salt will precipitate out of the solution.

-

Isolation of Final Product: Collect the precipitate by filtration, wash with cold isopropanol and then diethyl ether, and dry under vacuum to obtain 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate.[10]

Alternative Pathway: The Gabriel Synthesis

The Gabriel synthesis provides an elegant, albeit longer, alternative for the exclusive synthesis of primary amines, thereby avoiding the potential for over-alkylation inherent in direct alkylation with unprotected haloamines.[2][5] This method utilizes potassium phthalimide as an ammonia surrogate.[7]

Visualizing the Gabriel Synthesis Pathway

Caption: Gabriel synthesis workflow.

Conceptual Protocol for Gabriel Synthesis

-

Synthesis of N-(2-bromoethyl)phthalimide: Potassium phthalimide is reacted with an excess of a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) in a polar aprotic solvent like DMF. The differential reactivity of the halogens can be exploited for selective substitution.

-

N-Alkylation of 2-Methylindole: The previously formed N-(2-haloethyl)phthalimide is used to alkylate 2-methylindole under basic conditions, similar to the primary pathway described above.

-

Deprotection (Ing-Manske Procedure): The resulting N-[2-(2-methyl-1H-indol-1-yl)ethyl]phthalimide is treated with hydrazine hydrate in a suitable solvent (e.g., ethanol).[4] This cleaves the phthalimide group, precipitating phthalhydrazide and liberating the desired primary amine.[2][7]

-

Work-up and Salt Formation: The phthalhydrazide precipitate is removed by filtration. The filtrate containing the free base is then worked up and converted to the sulfate salt as previously described.

Trustworthiness and Self-Validation: In-Process Controls and Characterization

To ensure the integrity of the synthesis, the following analytical techniques are indispensable:

-

Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and preliminary assessment of purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and key intermediates. The disappearance of the N-H proton signal of 2-methylindole and the appearance of new signals corresponding to the N-ethyl group in the ¹H NMR spectrum are key indicators of a successful N-alkylation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the absence of starting materials.

-

Melting Point Analysis: A sharp melting point range for the final sulfate salt is a good indicator of high purity.

Conclusion: A Robust and Verifiable Synthetic Strategy

This guide has detailed a practical and efficient pathway for the synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate via the N-alkylation of 2-methylindole. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. By adhering to the detailed experimental protocol and employing the recommended in-process controls, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The alternative Gabriel synthesis pathway offers a reliable, albeit more laborious, method that mitigates the risk of over-alkylation. The successful execution of either pathway will provide high-purity material suitable for further applications in drug discovery and development.

References

-

Gabriel Synthesis (Ing-Manske Procedure). (n.d.). Cambridge University Press. Retrieved January 19, 2026, from [Link]

-

Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Gabriel synthesis. (2020, August 16). L.S.College, Muzaffarpur. Retrieved January 19, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Discovery and Synthesis of Novel Tryptamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and strategic considerations integral to the discovery and synthesis of novel tryptamine analogs. As the scientific community re-evaluates the therapeutic potential of psychedelic compounds, a rigorous and well-informed approach to the creation of new chemical entities is paramount. This document moves beyond simple procedural lists to offer a deeper understanding of the rationale behind experimental choices, ensuring a foundation of scientific integrity and logical progression in your research endeavors.

The Enduring Significance of the Tryptamine Scaffold

The tryptamine framework, a simple yet elegant fusion of an indole ring and an ethylamine side chain, is the backbone of a vast array of biologically active molecules.[1] Nature itself has produced a wealth of tryptamine alkaloids in fungi, plants, and animals, including the neurotransmitter serotonin and the hormone melatonin.[1] Synthetic modifications of this core structure have yielded critical medicines, such as the anti-migraine drug sumatriptan, and have also opened new frontiers in the study of consciousness and the treatment of complex mental health disorders.[1][2][3]

The resurgence of interest in tryptamines is largely driven by their potential to address unmet needs in psychiatry, particularly for conditions like treatment-resistant depression and post-traumatic stress disorder (PTSD).[3][4] The U.S. Food and Drug Administration (FDA) has granted "breakthrough therapy designation" to psilocybin, a naturally occurring tryptamine, for major depressive disorder, underscoring the therapeutic promise of this class of compounds.[3] This has catalyzed global research efforts to discover novel analogs with improved pharmacokinetic profiles, enhanced target selectivity, and potentially reduced side effects.[4][5]

This guide will navigate the critical stages of this discovery process, from conceptual synthetic design to the rigorous analytical characterization required for advancing a candidate molecule.

Strategic Approaches to the Synthesis of Tryptamine Analogs

The creation of novel tryptamine analogs hinges on a robust and flexible synthetic strategy. The choice of a particular route is often dictated by the desired substitution pattern on the indole ring and the ethylamine side chain.

The Speeter-Anthony Tryptamine Synthesis: A Classic and Versatile Route

One of the most widely cited and utilized methods for preparing N,N-disubstituted tryptamines is the Speeter-Anthony synthesis.[6][7] This two-step procedure offers a reliable pathway from a substituted indole to the target tryptamine.

The core of this synthesis involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive species is then treated with a secondary amine to yield a glyoxalamide. The final and critical step is the reduction of this amide to the corresponding tryptamine, typically using a powerful reducing agent like lithium aluminum hydride (LAH).[8]

Causality Behind Experimental Choices:

-

Oxalyl Chloride: The choice of oxalyl chloride is strategic. Its high reactivity with the electron-rich indole ring at the C3 position proceeds efficiently under mild conditions. The gaseous byproducts (CO and CO2) are easily removed, simplifying the workup.

-

Secondary Amine: The selection of the secondary amine directly determines the N,N-disubstitution pattern of the final tryptamine. This step allows for significant diversification of the target library.

-

Lithium Aluminum Hydride (LAH): LAH is a potent reducing agent capable of reducing the amide functionality of the glyoxalamide intermediate to the corresponding amine. Its use necessitates anhydrous conditions and careful handling due to its reactivity with protic solvents.

Experimental Protocol: A Representative Speeter-Anthony Synthesis

This protocol outlines the synthesis of a generic N,N-dialkyltryptamine from a substituted indole.

Step 1: Formation of the Indol-3-ylglyoxylyl Chloride

-

Dissolve the substituted indole (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

The resulting indol-3-ylglyoxylyl chloride is typically used in the next step without isolation.

Step 2: Formation of the Glyoxalamide

-

In a separate flask, dissolve the desired secondary amine (2.5 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0°C.

-

Slowly add the freshly prepared indol-3-ylglyoxylyl chloride solution to the stirred amine solution.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

The formation of a precipitate (the amine hydrochloride salt) is typically observed.

-

Filter the reaction mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the crude glyoxalamide.

Step 3: Reduction to the Tryptamine

-

Carefully add lithium aluminum hydride (3.0 eq) to a flask containing anhydrous THF under an inert atmosphere.

-

Cool the LAH suspension to 0°C.

-

Dissolve the crude glyoxalamide in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude tryptamine.

Diagram of the Speeter-Anthony Synthesis Workflow

Caption: Workflow of the Speeter-Anthony synthesis.

The Fischer Indole Synthesis: Building the Core Ring System

The key components are a substituted phenylhydrazine and an aldehyde or ketone. The choice of these starting materials directly dictates the substitution pattern of the resulting indole. For tryptamine synthesis, a common strategy is to use a protected 4-aminobutanal derivative as the carbonyl component.[9]

Causality Behind Experimental Choices:

-

Phenylhydrazine: The substituents on the phenylhydrazine ring will be incorporated into the final indole structure. This allows for the synthesis of a wide variety of substituted indoles.

-

Protected 4-Aminobutanal: The use of a protected form of 4-aminobutanal is crucial to prevent self-condensation and other side reactions. The protecting group is removed after the indole ring has been formed.

-

Acid Catalyst: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is essential for the[10][10]-sigmatropic rearrangement that is the key step in the Fischer indole synthesis.

Diagram of the Fischer Indole Synthesis for Tryptamines

Caption: General workflow of the Fischer indole synthesis for tryptamines.

Purification and Analytical Characterization: Ensuring Purity and Identity

The synthesis of a novel tryptamine analog is only the first step. Rigorous purification and comprehensive analytical characterization are essential to ensure the identity, purity, and stability of the compound.

Purification Techniques

Crude reaction mixtures will invariably contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification strategy is often necessary.

-

Liquid-Liquid Extraction: This is a fundamental technique for separating the desired compound from impurities based on their differential solubility in immiscible solvents. For tryptamines, which are basic, this often involves extraction from an organic solvent into an acidic aqueous phase, followed by basification of the aqueous phase and back-extraction into an organic solvent.

-

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.[11]

-

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For tryptamines, silica gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used as the mobile phase.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized tryptamine analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized compound.[8][12] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern.[8][13] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[13][14][15][16] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound.[13][15][16] A sample is injected onto a column, and the components are separated based on their interactions with the stationary and mobile phases. The output is a chromatogram showing peaks corresponding to each component. The area of the peak for the desired compound relative to the total area of all peaks gives a measure of its purity.

Table 1: Key Analytical Techniques for Tryptamine Analog Characterization

| Technique | Information Provided | Key Considerations |